molecular formula C13H18ClNO2 B3082948 4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride CAS No. 1135194-46-5

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride

Cat. No. B3082948
CAS RN: 1135194-46-5
M. Wt: 255.74 g/mol
InChI Key: WSPIJGOTHPHZBU-UHFFFAOYSA-N
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Description

4-Hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride is a chemical compound with the molecular formula C13H17NO2.HCl and a molecular weight of 255.74 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO2/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14/h4-5,8,10,16H,1-3,6-7,9H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.28 and a melting point of 240-245 (dec) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Novel Quinolinone Derivatives : Research has described the catalyst-free multicomponent synthesis of quinolinone derivatives using 4-hydroxyquinolin-2(1H)-one, piperidine, and benzaldehydes, including 4-hydroxy-3-piperidin-1-ylmethyl-benzaldehyde hydrochloride. This process is significant for yielding products in good-to-excellent yields, especially with electron-withdrawing groups in aldehydes (Du et al., 2020).

  • Study of Proton Transfer in Naphthaldehydes : Investigations into naphthaldehydes, including 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde, have explored their tautomerism and proton transfer properties. Concentration-dependent deprotonation and intramolecular proton transfer involving the OH group and piperidine nitrogen were observed, highlighting its potential for molecular switch applications (Manolova et al., 2015).

  • Synthesis of Piperidin-1-ylmethyl Benzaldehyde : A study focused on the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde and an important intermediate for small molecule anticancer drugs. The synthesis process involved acetal, nucleophilic, and hydrolysis reactions, demonstrating the compound's relevance in anticancer drug development (Zhang et al., 2018).

  • Solvent Control of Intramolecular Proton Transfer : Research into 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde showed that solvent choice significantly influences its excited state dynamics. This compound, a candidate for a molecular switch, exhibited different proton transfer behaviors in various solvents, demonstrating its potential in photonics and molecular electronics (Manolova et al., 2017).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For detailed safety and handling procedures, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

Future Directions

The future directions of research and applications for this compound are not specified in the available resources. Its use in proteomics research suggests potential applications in the study of proteins, but further details would depend on the specific context of the research.

properties

IUPAC Name

4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-10-11-4-5-13(16)12(8-11)9-14-6-2-1-3-7-14;/h4-5,8,10,16H,1-3,6-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPIJGOTHPHZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC(=C2)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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